2-Chloro-5-(trifluoromethyl)cinnamic acid

Description

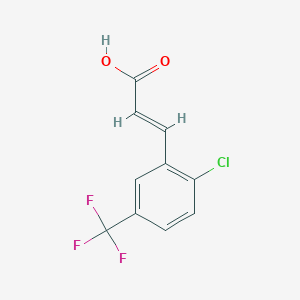

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSLZIOZUPZJMY-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 Trifluoromethyl Cinnamic Acid and Its Analogues

Strategies for Constructing the Cinnamic Acid Skeleton

The formation of the α,β-unsaturated carboxylic acid moiety, the hallmark of cinnamic acids, can be achieved through several classic and modern organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. For the synthesis of 2-chloro-5-(trifluoromethyl)cinnamic acid, these reactions would typically start from the commercially available 2-chloro-5-(trifluoromethyl)benzaldehyde (B1662069).

Perkin Condensation and its Catalytic Variants

The Perkin reaction is a well-established method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid. wikipedia.orgatamankimya.com In the context of this compound, this would involve the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with acetic anhydride and a catalyst such as sodium acetate (B1210297) or triethylamine. atamankimya.com

The reaction proceeds via an aldol-type condensation, where the enolate of the anhydride adds to the aldehyde, followed by dehydration. atamankimya.com Catalytic variants often employ different bases to improve yields and reaction conditions.

Table 1: Hypothetical Perkin Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Note: This table represents a plausible reaction scheme based on the general principles of the Perkin condensation.

Knoevenagel Condensation Approaches

The Knoevenagel condensation offers a versatile and widely used alternative for the synthesis of cinnamic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. testbook.com The use of malonic acid is particularly advantageous as the intermediate typically undergoes in-situ decarboxylation to yield the cinnamic acid derivative.

Various catalytic systems have been developed to promote the Knoevenagel condensation, including primary and secondary amines (like piperidine) and their salts, often in solvents like pyridine. testbook.com Modern, greener approaches have explored the use of alternative catalysts and solvent-free or aqueous conditions to enhance the environmental profile of the synthesis.

Table 2: Representative Knoevenagel Condensation for Cinnamic Acid Synthesis

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product |

|---|

Heck Reaction and Palladium-Catalyzed Cross-Couplings

The Heck reaction, a cornerstone of modern organic synthesis, provides a powerful method for the formation of carbon-carbon bonds. wikipedia.orgalignchemical.com In the context of cinnamic acid synthesis, this palladium-catalyzed reaction can be employed to couple an aryl halide with an acrylate (B77674) derivative. For the synthesis of this compound, this could involve the reaction of a 2-chloro-5-(trifluoromethyl)aryl halide (e.g., an iodide or bromide) with acrylic acid or its esters. wikipedia.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cinnamic acid derivative and regenerate the catalyst. wikipedia.org A variety of palladium sources, ligands, and bases can be utilized to optimize the reaction.

Table 3: General Scheme for Heck Reaction in Cinnamic Acid Synthesis

| Aryl Halide | Alkene | Catalyst | Base | Product |

|---|

Aldol (B89426) Condensation with Titanium Enolates

The Aldol condensation, a fundamental carbon-carbon bond-forming reaction, can be adapted for the synthesis of cinnamic acid precursors. The use of pre-formed enolates, particularly titanium enolates, can offer high levels of stereocontrol. In a potential synthetic route, a titanium enolate of an acetate equivalent could be reacted with 2-chloro-5-(trifluoromethyl)benzaldehyde.

This approach would yield a β-hydroxy ester, which could then be dehydrated to introduce the double bond of the cinnamic acid skeleton. The choice of titanium ligands and reaction conditions can influence the diastereoselectivity of the initial aldol addition.

Introduction of Chloro and Trifluoromethyl Moieties

The specific substitution pattern of this compound, with a chlorine atom ortho to the cinnamic acid group and a trifluoromethyl group meta to it, requires careful consideration of regioselective synthesis strategies. The commercial availability of 2-chloro-5-(trifluoromethyl)benzaldehyde suggests that these substituents are often introduced prior to the construction of the cinnamic acid side chain.

Regioselective Halogenation Strategies

The directing effects of substituents on an aromatic ring are a key principle in achieving regioselectivity during electrophilic aromatic substitution. The trifluoromethyl group (-CF3) is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. byjus.com

Therefore, a plausible strategy for the synthesis of the precursor aldehyde involves the chlorination of 3-(trifluoromethyl)benzaldehyde. The meta-directing nature of the trifluoromethyl group would favor the introduction of the chlorine atom at the position ortho to the aldehyde and meta to the trifluoromethyl group, leading to the desired 2-chloro-5-(trifluoromethyl)benzaldehyde.

Another approach could involve the regioselective chlorination of 3-trifluoromethylaniline, followed by a Sandmeyer reaction to replace the amino group with a formyl group. The amino group is a strong ortho, para-director, and its presence can be used to control the position of halogenation. For instance, the chlorination of 3-trifluoromethylaniline with reagents like copper(II) chloride has been shown to yield 4-chloro-3-(trifluoromethyl)aniline (B120176) with high regioselectivity. beilstein-journals.orgnih.gov Subsequent diazotization and reaction with a cyanide source, followed by reduction, could furnish the desired aldehyde.

Trifluoromethylation Methods in Cinnamic Acid Synthesis

The introduction of a trifluoromethyl group onto a cinnamic acid scaffold can be achieved through various methods, broadly categorized into radical pathways and transition metal-catalyzed reactions.

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then reacts with the cinnamic acid derivative. The electrophilic nature of the •CF₃ radical makes it highly reactive towards electron-rich species, such as the double bond in cinnamic acid.

A common method for generating trifluoromethyl radicals is through the use of reagents like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent). These reactions can be initiated by photoredox catalysis, utilizing visible light to excite a photocatalyst which then facilitates the single-electron transfer process to generate the •CF₃ radical. This radical can then add across the double bond of a suitable cinnamic acid precursor. For instance, the decarboxylative trifluoromethylation of cinnamic acid derivatives is a practical method for preparing β-(trifluoromethyl)styrenes, which are valuable synthetic intermediates. frontiersin.orgthepharmajournal.com

The general mechanism involves the formation of the trifluoromethyl radical, which adds to the alkene. The resulting radical intermediate can then be further transformed to yield the desired product. The regioselectivity of the addition is a key consideration in these reactions.

Table 1: Common Reagents for Radical Trifluoromethylation

| Reagent | Common Name | Initiation Method |

| CF₃I | Trifluoroiodomethane | Photochemical, Radical Initiators |

| CF₃SO₂Na | Langlois' Reagent | Oxidants (e.g., t-BuOOH), Photoredox |

| (CF₃CO)₂O₂ | Bis(trifluoroacetyl) peroxide | Thermal |

This table provides examples of reagents used to generate trifluoromethyl radicals for synthetic applications.

Transition metal catalysis offers a powerful and often more selective approach to trifluoromethylation. Metals such as palladium and copper are commonly employed to facilitate the formation of carbon-trifluoromethyl bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of cinnamic acid derivatives, a palladium catalyst can facilitate the coupling of a vinyl halide or triflate with a trifluoromethyl source. For example, a Heck-type reaction could be envisioned where a trifluoromethyl group is introduced. The mechanism typically involves an oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethylating agent, and subsequent reductive elimination to yield the trifluoromethylated alkene and regenerate the catalyst.

Copper-catalyzed reactions have also emerged as a versatile tool for trifluoromethylation. These reactions often proceed through a different mechanism than palladium-catalyzed processes and can be more cost-effective. Copper catalysts can mediate the trifluoromethylation of various substrates, including cinnamic acids, often with high efficiency and selectivity. For instance, copper-catalyzed decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using reagents like CF₃SO₂Na has been reported.

Table 2: Comparison of Transition Metal-Catalyzed Trifluoromethylation Methods

| Metal Catalyst | Typical Substrates | Common CF₃ Sources | Key Advantages |

| Palladium | Aryl/Vinyl Halides, Triflates | TMSCF₃, CF₃-containing organometallics | High functional group tolerance, well-defined mechanisms |

| Copper | Aryl/Vinyl Halides, Boronic Acids | Togni reagents, Langlois' reagent | Lower cost, unique reactivity profiles |

This table summarizes key features of palladium- and copper-catalyzed trifluoromethylation reactions.

Microwave-Assisted Synthesis in Expediting this compound Formation

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. bepls.combeilstein-journals.org The formation of this compound can be expedited through several classic condensation reactions adapted for microwave irradiation.

The Knoevenagel condensation, for example, which involves the reaction of an aldehyde or ketone with an active methylene compound, is a common route to cinnamic acids. semanticscholar.org In the synthesis of this compound, 2-chloro-5-(trifluoromethyl)benzaldehyde would be reacted with malonic acid in the presence of a base. Under microwave irradiation, this reaction can be completed in minutes, whereas conventional heating might require several hours. researchgate.netunibo.it

Similarly, the Perkin reaction, which utilizes an aromatic aldehyde and an acid anhydride in the presence of the sodium or potassium salt of the acid, can be significantly accelerated with microwave heating. beilstein-journals.orgrsc.org The Wittig reaction, another powerful tool for alkene synthesis, can also be performed under microwave conditions to expedite the formation of the cinnamic acid double bond. frontiersin.org

The key advantages of microwave-assisted synthesis in this context include:

Rapid Reaction Times: Dramatically reduced synthesis times from hours to minutes. bepls.com

Higher Yields: Often improved product yields due to minimized side reactions and decomposition. beilstein-journals.org

Enhanced Purity: Cleaner reaction profiles can simplify purification processes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Cinnamic Acid Derivatives

| Reaction | Conventional Heating Time | Microwave Irradiation Time | Typical Yield Improvement |

| Knoevenagel Condensation | 4-8 hours | 5-15 minutes | 10-20% |

| Perkin Reaction | 4-8 hours | 5-10 minutes | 15-25% |

| Wittig Reaction | 6-12 hours | 10-20 minutes | 5-15% |

This table provides a general comparison of reaction times and yields for the synthesis of cinnamic acid derivatives under conventional and microwave heating.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bepls.com In the synthesis of this compound, several green approaches can be implemented.

One of the primary tenets of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Knoevenagel condensations for the synthesis of cinnamic acids have been successfully carried out in water, often with the aid of a phase-transfer catalyst, under microwave irradiation. semanticscholar.orgresearchgate.net This approach avoids the use of volatile organic compounds (VOCs).

Solvent-free, or solid-state, reactions represent another significant green chemistry strategy. researchgate.netresearchgate.net For the synthesis of cinnamic acid derivatives, the reactants can be mixed and heated (often with microwave irradiation) without a solvent. This minimizes waste and simplifies product isolation. For example, the reaction of an aryl aldehyde and malonic acid can be mediated by a solid catalyst under solvent-free conditions. researchgate.net

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions of temperature and pH in aqueous media. While the direct enzymatic synthesis of this compound may not be established, the development of engineered enzymes for specific transformations is a rapidly advancing field. For instance, phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the conversion of L-phenylalanine to cinnamic acid. frontiersin.org Engineered versions of such enzymes could potentially be developed to accept substituted substrates.

Table 4: Green Chemistry Strategies for Cinnamic Acid Synthesis

| Strategy | Description | Key Benefits |

| Aqueous Synthesis | Using water as the reaction solvent. | Non-toxic, non-flammable, readily available, reduces VOCs. |

| Solvent-Free Synthesis | Conducting reactions in the absence of a solvent. | Minimizes waste, simplifies purification, can be more energy-efficient. |

| Biocatalysis | Utilizing enzymes to catalyze reactions. | High selectivity, mild reaction conditions, biodegradable catalysts. |

This table outlines several green chemistry approaches applicable to the synthesis of cinnamic acid derivatives.

Chemical Reactivity and Mechanistic Transformations of 2 Chloro 5 Trifluoromethyl Cinnamic Acid

Decarboxylative Transformations of Cinnamic Acids

The carboxylic acid group of cinnamic acids can be removed through decarboxylation, a reaction that has become a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net These transformations often proceed under milder conditions than traditional cross-coupling reactions and utilize readily available carboxylic acids as substrates. researchgate.net The reactivity of 2-chloro-5-(trifluoromethyl)cinnamic acid in these processes would be influenced by the strong electron-withdrawing nature of its substituents.

Decarboxylation can be initiated to form a vinyl radical intermediate, which can then participate in subsequent reactions. This process can be achieved under metal-free conditions, for example, through the use of hypervalent iodine reagents or photoredox catalysis. rsc.org In a typical pathway, the carboxylate is oxidized via single-electron transfer (SET) to form a carboxyl radical, which rapidly loses CO₂ to generate a carbon-centered radical. This radical can then be trapped by a radical acceptor or undergo further oxidation/reduction to form the final product. Copper-catalyzed systems have been shown to facilitate the decarboxylative coupling of vinylic carboxylic acids with sp³ C-H bonds in compounds like alcohols and ethers through a radical addition-elimination pathway. rsc.org

Transition metals, including copper, silver, palladium, and iron, are widely used to catalyze decarboxylative cross-coupling reactions of cinnamic acids. researchgate.netspringerprofessional.de These reactions provide a direct route to synthesize substituted styrenes and other vinylated compounds. For instance, copper and silver have been used in combination to catalyze a double decarboxylative cross-coupling reaction between cinnamic acids and aliphatic acids. researchgate.net In such processes, the metal catalyst facilitates the extrusion of CO₂ and mediates the formation of the new C-C bond. Studies have shown that cinnamic acids bearing electron-withdrawing groups are often viable substrates for these transformations, though yields can be sensitive to the specific electronic environment. researchgate.net For example, in one Cu/Ag-catalyzed system, (E)-4-fluorocinnamic acid gave a lower yield compared to analogs with less strongly deactivating groups. researchgate.net

| Catalytic System | Reaction Type | General Substrates | Key Features |

|---|---|---|---|

| Copper (Cu) | Decarboxylative Alkenylation | Cinnamic acids and compounds with sp³ C-H bonds (alcohols, ethers). rsc.org | Proceeds via a radical process, forming (E)-alkenes selectively. rsc.org |

| Copper/Silver (Cu/Ag) | Double Decarboxylative Cross-Coupling | Cinnamic acids and aliphatic acids. researchgate.net | Provides a direct method for synthesizing substituted alkenes from two different carboxylic acid feedstocks. researchgate.net |

| Iron (Fe) | Decarboxylative Oxidation Cross-Coupling | Cinnamic acids. springerprofessional.de | Can be performed using heterogeneous catalysts, such as iron anchored in covalent organic frameworks, allowing for catalyst recycling. springerprofessional.de |

| Palladium (Pd) | Decarboxylative Mizoroki-Heck Coupling | Cinnamic acids and aryl halides. researchgate.net | Leads to the formation of 1,2-disubstituted alkenes, with regiochemistry influenced by steric and electronic factors. researchgate.net |

Derivatization Pathways of the Carboxylic Acid Group

The carboxylic acid group in this compound is a versatile functional handle for synthesizing a wide array of derivatives. nih.gov These reactions are fundamental in organic chemistry and are used to modify the compound's physical and biological properties. Common derivatization reactions include esterification, amidation, and conversion to acyl halides. thermofisher.com These transformations typically involve the activation of the carboxyl group to make it more susceptible to nucleophilic attack. nih.gov

Standard methods for esterification include the Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt. For amidation, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used to facilitate the reaction between the carboxylic acid and an amine, forming an amide bond under mild conditions. thermofisher.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then readily react with a wide range of nucleophiles (alcohols, amines, etc.) to yield the corresponding derivatives.

| Derivative Type | Reaction Name/Type | Typical Reagents | General Description |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction between a carboxylic acid and an alcohol to form an ester. |

| Amide | Amide Coupling | Amine (R'-NH₂), Coupling Agent (e.g., EDAC, DCC) | Formation of an amide bond by activating the carboxylic acid to react with an amine. thermofisher.com |

| Acyl Chloride | Acyl Halogenation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Conversion of the carboxylic acid to a highly reactive acyl chloride, a versatile intermediate. |

| Acyl Hydrazide | Hydrazinolysis | Hydrazine (B178648) (N₂H₄) | Reaction, often from an ester precursor, to form an acyl hydrazide. thermofisher.com |

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 2 Chloro 5 Trifluoromethyl Cinnamic Acid Derivatives

N-Arylcinnamamide Derivatives: Synthesis and Biological Activity Mechanisms

N-arylcinnamamides derived from 2-Chloro-5-(trifluoromethyl)cinnamic acid are synthesized through the reaction of the corresponding acyl chloride with various substituted anilines. The carboxyl group of cinnamic acid is typically activated, for instance with phosphorus trichloride, to form the acyl chloride, which then reacts with the desired aniline (B41778) to yield the final N-arylcinnamamide. This synthetic flexibility allows for the introduction of a wide range of substituents on the N-aryl ring, enabling a systematic investigation of their impact on biological activity.

Impact on NF-κB Activation and Inflammatory Pathways

Derivatives of this compound have demonstrated significant anti-inflammatory potential, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation.

One of the most potent inhibitors of NF-κB activation is (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide . In a study investigating a series of N-arylcinnamamides, this compound exhibited the highest inhibitory effect on lipopolysaccharide (LPS)-induced NF-κB activation in THP1-Blue™ NF-κB cells, with an efficacy comparable to the reference drug prednisone (B1679067) at a concentration of 2 µM. The modification of the anilide core at the C(2) and C(5) positions with lipophilic and bulky groups, such as chloro and trifluoromethyl, appears to be a key factor for this enhanced anti-inflammatory potential.

| Compound | Concentration (µM) | Inhibition of NF-κB Activation |

| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 2 | High (Comparable to Prednisone) |

| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | 2 | High |

| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | 2 | High |

| Cinnamic Acid | - | Low |

This table presents a selection of N-arylcinnamamide derivatives and their notable inhibitory effects on NF-κB activation.

Modulation of Cytokine Levels (e.g., TNF-α)

The anti-inflammatory activity of these derivatives extends to the modulation of pro-inflammatory cytokine levels. Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation. The aforementioned compound, (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide , which demonstrated strong NF-κB inhibition, also significantly decreased the level of TNF-α by 12.4%. This reduction in TNF-α correlates with the observed attenuation of NF-κB activity, suggesting that the anti-inflammatory effects of these compounds are, at least in part, mediated through the suppression of pro-inflammatory cytokine production.

Antimicrobial Mechanisms: Bacterial Respiration Inhibition and Enzyme Binding (e.g., InhA)

While direct studies on the antimicrobial mechanisms of this compound derivatives are limited, research on structurally related trifluoromethylcinnamanilides provides valuable insights. These compounds have been shown to inhibit bacterial respiration. A docking study has also demonstrated the ability of these compounds to bind to the active site of the mycobacterial enzyme InhA. InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and is the primary target for the frontline anti-tuberculosis drug isoniazid. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This suggests that N-arylcinnamamide derivatives of this compound may exert their antimicrobial effects through a similar mechanism, making them potential candidates for the development of new antitubercular agents.

Anticancer Activity Mechanisms: Antiproliferative, Proapoptotic, and Antimigratory Effects

Cinnamic acid derivatives have been widely investigated for their anticancer properties. The mechanisms underlying their anticancer activity are multifaceted and include antiproliferative, proapoptotic, and antimigratory effects.

Antiproliferative and Proapoptotic Effects: N-arylcinnamamides have been shown to inhibit the proliferation of various cancer cell lines. For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which share a similar structural scaffold, were found to exhibit significant antiproliferative activity. The mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, in cancer cells. This is often associated with the activation of key apoptotic signaling pathways.

Antimigratory Effects: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. While specific studies on the antimigratory effects of this compound derivatives are not extensively documented, the broader class of cinnamic acid derivatives has been shown to interfere with these processes. The underlying mechanisms may involve the inhibition of enzymes and signaling pathways crucial for cell motility and invasion.

Role of Chloro and Trifluoromethyl Substituents in Modulating Biological Activity

The presence and position of the chloro and trifluoromethyl substituents on the cinnamic acid backbone and the N-aryl ring play a critical role in modulating the biological activity of the resulting derivatives. These substituents influence the molecule's electronic properties, lipophilicity, and steric hindrance, all of which are crucial for its interaction with biological targets.

Influence on Molecular Interactions and Binding Affinity

The chloro and trifluoromethyl groups are both electron-withdrawing, which can significantly alter the electron distribution within the molecule. This can enhance interactions with biological targets through various non-covalent forces.

The trifluoromethyl group is known to increase the lipophilicity of a molecule. This enhanced lipophilicity can improve the compound's ability to cross cell membranes and reach its intracellular target. Furthermore, the trifluoromethyl group can participate in favorable interactions with hydrophobic pockets in enzymes and receptors, thereby increasing binding affinity.

| Substituent | Property | Influence on Biological Activity |

| Trifluoromethyl (-CF3) | High Lipophilicity, Electron-withdrawing | Enhances membrane permeability, Increases binding affinity through hydrophobic interactions |

| Chloro (-Cl) | Electron-withdrawing, Halogen Bonding Potential | Can increase binding affinity through halogen bonding |

This table summarizes the key properties of the chloro and trifluoromethyl substituents and their general influence on the biological activity of the parent compound and its derivatives.

Stereochemical Considerations in Biological Efficacy

The spatial arrangement of atoms within a molecule, or its stereochemistry, can significantly influence its biological activity. For cinnamic acid derivatives, the geometry around the carbon-carbon double bond of the acrylic acid side chain gives rise to cis (Z) and trans (E) isomers. In nature, the trans isomer of cinnamic acid is more predominant due to its greater stability compared to the cis form. mdpi.com This stability often translates to differences in how these isomers interact with biological targets.

While specific studies detailing the comparative biological efficacy of the (E)- and (Z)-isomers of this compound are not extensively available in the reviewed literature, general principles observed for other cinnamic acid derivatives can provide insights. The planarity and linear structure of the trans isomer may allow for more effective binding to receptor sites or enzyme active sites compared to the more sterically hindered cis isomer. This difference in binding affinity can lead to variations in pharmacological effects. For instance, the antimicrobial activity of cinnamic acid derivatives has been shown to be dependent on their isomeric form, with the trans isomers often exhibiting greater potency. mdpi.com

It is hypothesized that the specific geometry of the (E)-isomer of this compound allows for optimal interaction with its molecular targets, a characteristic that might be diminished in the (Z)-isomer due to steric hindrance. However, without direct comparative studies on this specific compound, this remains a point of extrapolation from the broader class of cinnamic acid derivatives. Further research is warranted to isolate and evaluate the individual biological activities of the stereoisomers of this compound to definitively establish their structure-activity relationship.

Conjugates with Other Bioactive Scaffolds (e.g., Primaquine)

The strategy of creating hybrid molecules by conjugating two or more pharmacophores has emerged as a powerful approach in drug discovery. This approach has been applied to this compound, notably through its conjugation with the antimalarial drug primaquine (B1584692). nih.gov The resulting conjugates aim to combine the therapeutic properties of both parent molecules, potentially leading to synergistic effects, novel mechanisms of action, or improved pharmacological profiles.

In a notable study, a series of primaquine-cinnamic acid derivative (CAD) conjugates were synthesized and evaluated for a range of biological activities. nih.gov Among these were conjugates featuring a trifluoromethyl substituent on the cinnamic acid moiety. The linkage between the primaquine and the cinnamic acid derivative was achieved through either a direct amide bond or an acylsemicarbazide spacer. nih.govnih.gov

The rationale behind these conjugates is to leverage the diverse biological activities of cinnamic acid derivatives, which include antimicrobial, antiviral, and antioxidant properties, with the established antiparasitic and anticancer activities of primaquine. nih.govnih.gov The resulting hybrid molecules have been investigated for their potential as multi-target agents.

Exploration of Multi-Targeting Approaches

The development of primaquine-cinnamic acid conjugates represents a clear example of a multi-targeting approach in drug design. By covalently linking these two distinct bioactive scaffolds, researchers aim to create single chemical entities that can modulate multiple biological targets, a strategy that is increasingly favored for treating complex diseases like cancer and viral infections. nih.govmdpi.com

The synthesized primaquine-CAD conjugates have been evaluated for a spectrum of biological activities, including anticancer, antiviral, and antioxidant effects. nih.gov This multi-pronged evaluation underscores the intention to develop agents with a broad therapeutic window. For instance, certain acylsemicarbazide derivatives of primaquine and trifluoromethyl-substituted cinnamic acids have demonstrated notable and specific activity against human coronavirus (229E) at concentrations that did not harm normal cells. nih.gov

The structure-activity relationship studies of these conjugates have revealed that the nature of the linker and the substituents on the cinnamic acid ring play a crucial role in their biological activity. The acylsemicarbazide linkage, in particular, was identified as a superior binding group in these conjugates, contributing to enhanced bioactivity. nih.gov This highlights the importance of rational design in the development of effective multi-target ligands.

The following table summarizes the multi-target activities of selected primaquine-cinnamic acid derivative conjugates with trifluoromethyl substitutions.

| Compound ID | Cinnamic Acid Moiety | Linker | Primary Biological Activities |

| 7i | 3-(Trifluoromethyl)cinnamic acid | Acylsemicarbazide | Antiviral (Human coronavirus 229E), Antioxidant (DPPH radical scavenging, Lipid peroxidation inhibition) |

| 7j | 4-(Trifluoromethyl)cinnamic acid | Acylsemicarbazide | Anticancer (MCF-7), Antiviral (Human coronavirus 229E), Antioxidant (DPPH radical scavenging) |

| 7k | 3,5-Bis(trifluoromethyl)cinnamic acid | Acylsemicarbazide | Antiviral (Human coronavirus 229E), Antioxidant (DPPH radical scavenging) |

Data sourced from Kozlina et al. (2016). nih.gov

Antiviral and Antioxidative Mechanism Studies

The antiviral and antioxidative properties of primaquine-2-Chloro-5-(trifluoromethyl)cinnamic acid and related conjugates have been a key focus of investigation. The mechanisms underlying these activities are thought to be multifaceted, stemming from the combined properties of the parent molecules.

Antiviral Activity:

Acylsemicarbazide derivatives of primaquine conjugated with trifluoromethyl-substituted cinnamic acids have shown specific antiviral activity against human coronavirus (229E). nih.gov While the precise mechanism of action has not been fully elucidated, it is hypothesized that these conjugates may interfere with viral entry, replication, or budding processes. Cinnamic acid derivatives, in general, have been reported to exhibit antiviral effects through various mechanisms, including the inhibition of viral enzymes and the disruption of viral envelopes. nih.gov The primaquine moiety may also contribute to the antiviral effect, potentially through its ability to alter intracellular pH or interfere with other cellular processes essential for viral propagation.

Antioxidative Activity:

Several of the primaquine-cinnamic acid conjugates have demonstrated significant antioxidant potential. nih.gov This activity is often assessed through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and lipid peroxidation (LP) inhibition assays. nih.gov

The antioxidant mechanism of these conjugates is likely attributable to the cinnamic acid derivative component. Cinnamic acids, particularly those with electron-donating or specific electron-withdrawing groups, can act as free radical scavengers. They can donate a hydrogen atom to a radical, thereby neutralizing it and terminating the radical chain reaction. The trifluoromethyl group, while electron-withdrawing, can influence the electronic properties of the aromatic ring and the phenolic hydroxyl group (if present), modulating the radical scavenging capacity.

The table below presents the antioxidative activity of selected primaquine-cinnamic acid derivative conjugates.

| Compound ID | Cinnamic Acid Moiety | DPPH Radical Scavenging Activity | Lipid Peroxidation Inhibition (%) |

| 7i | 3-(Trifluoromethyl)cinnamic acid | Potent | High (83-89%) |

| 7j | 4-(Trifluoromethyl)cinnamic acid | Potent | - |

| 7k | 3,5-Bis(trifluoromethyl)cinnamic acid | Potent | - |

Data sourced from Kozlina et al. (2016). nih.gov

The dual antiviral and antioxidant properties of these conjugates make them interesting candidates for further investigation, particularly in the context of diseases where both viral infection and oxidative stress play a significant pathological role.

Spectroscopic and Structural Elucidation in Research Context

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For 2-Chloro-5-(trifluoromethyl)cinnamic acid, ¹H and ¹³C NMR spectroscopy would be utilized to confirm the arrangement of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. The protons on the aromatic ring would exhibit distinct signals, with their multiplicity (singlet, doublet, triplet, etc.) revealing information about neighboring protons. The chloro and trifluoromethyl substituents have a significant influence on the electron density of the aromatic ring, which in turn affects the chemical shifts of the aromatic protons. The vinyl protons of the cinnamic acid backbone would also show characteristic signals, and their coupling constant would confirm the trans or cis stereochemistry of the double bond.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. The carbonyl carbon of the carboxylic acid group would appear at a characteristic downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Cinnamic Acid Derivative (Calculated using DFT)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα (vinyl) | 6.5 - 6.8 | 118 - 122 |

| Cβ (vinyl) | 7.7 - 8.0 | 145 - 150 |

| C=O | - | 168 - 172 |

| Aromatic C-Cl | - | 133 - 136 |

| Aromatic C-CF₃ | - | 128 - 132 (q) |

| Aromatic CH | 7.5 - 8.2 | 125 - 135 |

| CF₃ | - | 122 - 126 (q) |

| COOH | 12.0 - 13.0 | - |

Note: The data in this table is illustrative and represents typical chemical shift ranges for a cinnamic acid derivative with similar substituents, based on computational studies of related compounds. The 'q' denotes a quartet splitting pattern for the carbons attached to or near the CF₃ group due to C-F coupling.

Infrared (IR) and Raman Spectroscopy in Mechanistic Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the context of this compound, these vibrational spectroscopies would be used to confirm the presence of key structural motifs and can also be employed in mechanistic studies to monitor changes in bonding during a chemical reaction.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretching of the vinyl group and the aromatic ring, and the C-Cl and C-F stretching vibrations. The broad O-H stretching band would be indicative of the hydrogen-bonded carboxylic acid dimer that is typically present in the solid state.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. The C=C double bond and the aromatic ring stretches often give rise to strong signals in the Raman spectrum. The symmetric vibrations of the trifluoromethyl group would also be expected to be Raman active.

Computational studies using DFT can be used to calculate the theoretical vibrational frequencies of this compound. These calculated frequencies, when scaled appropriately, can be compared with the experimental IR and Raman spectra to provide a detailed assignment of the observed vibrational modes. This comparison is crucial for a complete understanding of the molecule's vibrational properties.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for a Substituted Cinnamic Acid Derivative (Calculated using DFT)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3400 - 3600 |

| C-H stretch (aromatic) | 3050 - 3100 |

| C-H stretch (vinyl) | 3000 - 3050 |

| C=O stretch (carbonyl) | 1700 - 1750 |

| C=C stretch (aromatic) | 1580 - 1620 |

| C=C stretch (vinyl) | 1620 - 1650 |

| C-O stretch (carboxylic acid) | 1250 - 1350 |

| C-F stretch (CF₃) | 1100 - 1200 |

| C-Cl stretch | 700 - 800 |

Note: The data in this table is illustrative and represents typical vibrational frequencies for a cinnamic acid derivative with similar substituents, based on computational studies of related compounds.

Single-Crystal X-ray Diffraction for Molecular Geometry Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

The resulting crystal structure would definitively confirm the connectivity of the atoms and the trans or cis configuration of the double bond. It would also reveal how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules.

The precise bond lengths and angles obtained from X-ray diffraction can be compared with theoretical values calculated using computational methods like DFT. youtube.com This comparison serves as a validation of the computational model and provides a deeper understanding of the electronic effects of the chloro and trifluoromethyl substituents on the molecular geometry.

Table 3: Typical Bond Lengths (Å) and Angles (°) for a Substituted Cinnamic Acid Derivative (from X-ray Diffraction and DFT Calculations)

| Bond/Angle | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | - |

| C-Cl | 1.72 - 1.76 | - |

| C-CF₃ | 1.48 - 1.52 | - |

| C=C (vinyl) | 1.33 - 1.35 | - |

| C-C (vinyl-aryl) | 1.47 - 1.50 | - |

| C-C (vinyl-carboxyl) | 1.46 - 1.49 | - |

| C=O | 1.20 - 1.23 | - |

| C-O | 1.30 - 1.34 | - |

| C-C-C (vinyl) | - | 120 - 125 |

| C-C=O (carboxyl) | - | 122 - 126 |

| O-C=O (carboxyl) | - | 118 - 122 |

Note: The data in this table is illustrative and represents typical geometric parameters for a cinnamic acid derivative with similar substituents, based on experimental and computational studies of related compounds.

Computational Chemistry and Theoretical Modeling of 2 Chloro 5 Trifluoromethyl Cinnamic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of molecules. For derivatives of cinnamic acid, these calculations provide a wealth of information regarding molecular geometry, vibrational frequencies, and electronic properties.

Studies on analogous compounds, such as trans-4-(trifluoromethyl)cinnamic acid, have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine optimized geometrical parameters and vibrational frequencies. For 2-Chloro-5-(trifluoromethyl)cinnamic acid, similar calculations would reveal the influence of the chloro and trifluoromethyl substituents on the geometry of the phenyl ring and the acrylic acid side chain. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group is expected to significantly impact the electron density distribution across the molecule.

A key aspect of electronic structure analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity. In a related compound, trans-4-(trifluoromethyl)cinnamic acid, the HOMO-LUMO energy gap has been computationally determined, providing insights into its chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the phenyl ring and the C=C double bond, while the LUMO may be distributed over the carboxylic acid group and the trifluoromethyl group, facilitating electrophilic and nucleophilic attacks, respectively.

Table 1: Representative Calculated Electronic Properties for a Substituted Cinnamic Acid Analog (trans-4-(trifluoromethyl)cinnamic acid)

| Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Total Energy | 103.81 kcal/mol |

Note: Data presented is for a structurally related compound and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This is particularly useful in drug discovery for predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein. Cinnamic acid derivatives have been investigated as inhibitors for various enzymes, including matrix metalloproteinases (MMPs). nih.gov

A typical molecular docking study involves preparing the 3D structure of the ligand and the target protein. The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose. For this compound, docking studies against a relevant biological target would identify key interactions, such as hydrogen bonds with the carboxylic acid moiety and hydrophobic interactions involving the substituted phenyl ring.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted protein-ligand complex over time. plos.org MD simulations provide a more dynamic picture of the binding event, allowing for the observation of conformational changes in both the ligand and the protein. plos.org The stability of the complex can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions. nih.gov For cinnamic acid derivatives, MD simulations have shown that stable binding within an enzyme's active site is achievable. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Simulation Parameters for Cinnamic Acid Derivatives Against a Protein Target

| Parameter | Description |

| Binding Affinity (ΔG) | Estimated free energy of binding (kcal/mol). nih.gov |

| Inhibition Constant (Ki) | A measure of the potency of an inhibitor. nih.gov |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, indicating stability of the complex over time. nih.gov |

Prediction and Analysis of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be used to develop quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. nih.gov For pharmaceutical applications, descriptors related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) are of particular interest.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial descriptor that influences a molecule's ability to cross biological membranes. The presence of a chlorine atom and a trifluoromethyl group in this compound is expected to significantly increase its lipophilicity compared to unsubstituted cinnamic acid. This can enhance its absorption and distribution but may also affect its metabolic profile and potential for toxicity. The introduction of halogen atoms into a molecular structure is a known strategy to increase antibacterial activity. nih.gov

Other relevant descriptors include molecular weight, the number of hydrogen bond donors and acceptors, and polar surface area (PSA). These parameters are often used in drug-likeness filters, such as Lipinski's rule of five, to assess the potential of a compound to be an orally active drug. Computational tools can readily predict these descriptors for this compound, providing a preliminary assessment of its pharmacokinetic properties.

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

| Molecular Weight | 250.6 g/mol |

| LogP (Lipophilicity) | Data not available |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area (PSA) | Data not available |

Reaction Mechanism Prediction and Validation via Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and intermediates. montclair.edu For cinnamic acid derivatives, computational studies have been instrumental in understanding reactions such as decarboxylative trifluoromethylation. researchgate.netnih.gov

The synthesis of this compound and its subsequent reactions can be modeled to predict the most likely reaction pathways and to understand the factors that control regioselectivity and stereoselectivity. For instance, in the trifluoromethylation of cinnamic acids, computational investigations can shed light on the role of the aryl terminal groups on the reaction yields. researchgate.netnih.gov

By calculating the energy profiles of different possible reaction pathways, researchers can identify the lowest energy path, which corresponds to the most likely mechanism. These theoretical predictions can then be validated by experimental studies, providing a comprehensive understanding of the reaction. This synergy between computational and experimental chemistry is crucial for the development of efficient and selective synthetic methods.

2 Chloro 5 Trifluoromethyl Cinnamic Acid As a Key Synthetic Intermediate

Building Block for Heterocyclic Compounds

While specific examples of heterocyclic compounds synthesized directly from 2-chloro-5-(trifluoromethyl)cinnamic acid are not extensively documented in publicly available scientific literature, the general reactivity of cinnamic acid derivatives makes them valuable precursors for the synthesis of various heterocyclic systems. The carboxylic acid and the α,β-unsaturated system are key functionalities that can participate in cyclization reactions.

For instance, cinnamic acids can be utilized in the synthesis of coumarins, quinolones, and various other heterocyclic scaffolds through reactions like Perkin or Knoevenagel condensations followed by intramolecular cyclization. The electron-withdrawing nature of the trifluoromethyl group and the chloro atom on the phenyl ring of this compound would likely influence the reactivity of the aromatic ring and the double bond, potentially impacting the conditions required for such cyclizations and the stability of the resulting heterocyclic products.

Table 1: Potential Heterocyclic Scaffolds from Cinnamic Acid Derivatives

| Heterocyclic System | General Synthetic Approach from Cinnamic Acids | Potential Role of this compound |

| Coumarins | Pechmann condensation or Perkin reaction followed by cyclization. | Could serve as a precursor, with the substituents influencing the electronic properties of the resulting coumarin. |

| Quinolones | Conrad-Limpach or Knorr quinoline (B57606) synthesis variations. | Could be a building block in multi-step syntheses leading to substituted quinolone structures. |

| Pyrazolines | Reaction with hydrazine (B178648) derivatives. | The α,β-unsaturated system could react with hydrazines to form pyrazoline rings. |

| Isoxazolines | 1,3-dipolar cycloaddition with nitrile oxides. | The double bond is a potential dipolarophile for cycloaddition reactions. |

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a valuable starting material for the synthesis of more elaborate organic molecules, particularly those of interest in medicinal chemistry and materials science. The functional groups present in the molecule offer multiple sites for chemical modification, allowing for the construction of a diverse range of derivatives.

The carboxylic acid moiety can be converted into esters, amides, or acid halides, providing a handle for further functionalization. The double bond can undergo various reactions such as hydrogenation, halogenation, epoxidation, and dihydroxylation to introduce new functionalities. The aromatic ring, activated by the chloro and trifluoromethyl groups, can potentially undergo nucleophilic aromatic substitution reactions.

Detailed research findings on the use of this specific cinnamic acid derivative in the total synthesis of complex natural products are limited. However, its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate.

Table 2: Functional Group Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Reaction Type | Potential Products/Intermediates |

| Carboxylic Acid | Esterification | Methyl, ethyl, or other alkyl esters for further modification or to alter solubility. |

| Amidation | Primary, secondary, or tertiary amides, potentially leading to bioactive compounds. | |

| Reduction | Corresponding alcohol, which can be a precursor for other functional groups. | |

| Alkene | Hydrogenation | Saturated carboxylic acid derivative. |

| Halogenation | Dihalo-substituted propanoic acid derivative. | |

| Epoxidation | Epoxide for ring-opening reactions to introduce vicinal functional groups. | |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Replacement of the chlorine atom with other nucleophiles under specific conditions. |

Role in Metal-Catalyzed Coupling Reactions

The chloro substituent on the aromatic ring makes it a potential candidate for reactions like the Suzuki, Heck, and Sonogashira couplings, which typically utilize aryl halides as substrates. In these reactions, a palladium catalyst is commonly employed to facilitate the coupling of the aryl halide with a suitable partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira).

The success and efficiency of these coupling reactions would be influenced by the electronic properties of the trifluoromethyl group and the steric hindrance around the chlorine atom.

Table 3: Potential Metal-Catalyzed Coupling Reactions Involving this compound

| Coupling Reaction | General Reactants | Potential Product from this compound | Catalyst System (Typical) |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | A biaryl or vinyl-substituted cinnamic acid derivative. | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a base. |

| Heck Coupling | Alkene | A stilbene-like derivative of cinnamic acid. | Pd(0) catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand and a base. |

| Sonogashira Coupling | Terminal alkyne | An alkynyl-substituted cinnamic acid derivative. | Pd(0) catalyst, a copper(I) co-catalyst, and a base. |

| Buchwald-Hartwig Amination | Amine | An amino-substituted cinnamic acid derivative. | Pd catalyst with a specialized phosphine ligand and a base. |

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Synthesis and Derivatization

The efficient synthesis and subsequent derivatization of 2-Chloro-5-(trifluoromethyl)cinnamic acid are critical for its exploration. While traditional methods like the Perkin or Knoevenagel reactions exist for cinnamic acid synthesis, they often face limitations with electron-withdrawing groups, as present in this molecule, or require harsh conditions. jocpr.com Modern research is focused on developing novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.

Palladium-catalyzed cross-coupling reactions, for instance, represent a powerful tool for derivatization. rsc.org Specifically, Pd(II)-catalyzed C-H olefination allows for the direct coupling of aryl compounds with acrylates, providing a streamlined route to cinnamate (B1238496) analogs. rsc.org The development of catalysts for C-H activation is a particularly promising frontier, as it offers the potential to create derivatives by functionalizing the aromatic ring or other positions on the molecule with high precision. semanticscholar.org Furthermore, advancements in microwave-assisted organic synthesis (MAOS) using catalysts like polyphosphate ester (PPE) or phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) are being explored to accelerate reaction times and improve yields for substituted cinnamic acids. jocpr.com

| Catalytic System | Reaction Type | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Palladium(II) Catalysts | C(sp²)–H Olefination | High site-selectivity, milder conditions. rsc.org | Synthesis of novel non-benzenoid analogs. rsc.org |

| Polyphosphate Ester (PPE) under Microwave | Condensation Reaction | Suitable for electron-donating groups, solvent-free. jocpr.com | Potential for rapid synthesis, though may need optimization for electron-withdrawing groups. |

| Tetrabutylammonium Bromide (TBAB) under Microwave | Knoevenagel Condensation | Phase-transfer catalyst, can use water as solvent. jocpr.com | Greener synthesis route for the core structure. |

| Boron Tribromide (BBr₃) | Direct Condensation | New direct synthesis from aromatic aldehydes and aliphatic acids. mdpi.com | Alternative synthetic pathway avoiding traditional named reactions. mdpi.com |

Exploration of Advanced Fluorination Techniques

The trifluoromethyl (-CF3) group is a cornerstone of modern pharmaceuticals and agrochemicals, known for enhancing properties like metabolic stability and bioavailability. nih.govmdpi.com The synthesis of compounds like this compound traditionally relies on starting materials that already contain the trifluoromethyl group. However, a significant area of emerging research is "late-stage fluorination" (LSF), which involves introducing fluorine or fluoroalkyl groups into a complex molecule at a late step in the synthetic sequence. numberanalytics.comharvard.edu This strategy allows for the rapid diversification of complex molecules and can significantly shorten synthetic routes. numberanalytics.com

Advanced methods for LSF include the use of novel electrophilic fluorinating reagents, such as Selectfluor, often in combination with transition metal catalysts. nih.govmdpi.com Palladium-catalyzed reactions, for example, can convert arylboronic acids to aryl fluorides. nih.gov Photoredox and electrochemical fluorination are also powerful emerging techniques for creating C-F bonds under mild conditions. mdpi.com These methods could be used to synthesize fluorinated analogs of this compound or to develop entirely new synthetic routes where the trifluoromethyl group is installed at a later, more strategic point. nih.govharvard.edu

| Technique | Typical Reagents/Catalysts | Description | Relevance |

|---|---|---|---|

| Late-Stage Electrophilic Fluorination | Selectfluor, Transition Metals (e.g., Pd) | Introduction of fluorine to a complex, fully-formed molecule. numberanalytics.comharvard.edu | Enables rapid synthesis of diverse fluorinated derivatives for screening. rsc.org |

| Transition Metal-Catalyzed C-F Bond Formation | Palladium, Copper | Catalytic cross-coupling reactions to form C(sp²)-CF₃ bonds. mdpi.com | Offers efficient and selective methods for introducing the key -CF₃ group. mdpi.com |

| Photoredox Catalysis | Photocatalysts, Fluorine Source | Uses visible light to initiate fluorination reactions via radical pathways. mdpi.com | Provides mild reaction conditions, increasing functional group tolerance. |

| Electrochemical Fluorination | Electrochemical Cell | Uses electricity to drive fluorination, avoiding harsh chemical oxidants. mdpi.com | A green chemistry approach to synthesizing fluorinated compounds. |

Integration of Artificial Intelligence in Structure-Activity Relationship Prediction for Derivatives

The process of drug discovery and materials science can be significantly accelerated through computational techniques. stanford.edu Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for predicting the properties of novel molecules, thereby prioritizing synthetic efforts. acs.org For derivatives of this compound, AI can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

These models learn from large datasets of existing molecules and their known biological activities or physicochemical properties. nih.gov By representing the chemical structure as a set of numerical descriptors or as a molecular graph, algorithms like random forests, support vector machines, or deep neural networks can predict the activity of untested compounds. stanford.edunih.gov This in silico screening allows researchers to evaluate vast virtual libraries of potential derivatives of this compound to identify candidates with the highest probability of success before committing to laboratory synthesis. acs.orgnih.gov This approach not only saves time and resources but also uncovers subtle structure-activity relationships that may not be obvious to human researchers. stanford.edu

| AI/ML Approach | Input Data | Predicted Outcome | Application for Derivatives |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors (e.g., size, lipophilicity, electronic properties). nih.govnih.gov | Biological activity (e.g., IC₅₀). nih.gov | Predicting the potency of new derivatives against a specific biological target. nih.gov |

| Deep Neural Networks (DNNs) | SMILES strings or molecular graphs. stanford.edu | Bioactivity, toxicity, physicochemical properties. | Screening large virtual libraries for promising drug candidates. stanford.edu |

| Graph Neural Networks (GNNs) | Molecular graph structure. | Drug-target interactions, binding affinity. | Identifying potential biological targets and predicting binding strength. |

| Support Vector Machines (SVM) | Molecular fingerprints. nih.gov | Classification (e.g., active vs. inactive). nih.gov | Classifying new derivatives based on predicted activity profiles. |

New Avenues in Mechanistic Biological Investigations of Cinnamic Acid Analogues

Cinnamic acid and its derivatives are known to possess a wide array of biological activities, including antimicrobial, antioxidant, anticancer, and antidiabetic properties. nih.govnih.gov A key future direction is to conduct detailed mechanistic investigations to understand how analogues like this compound exert their effects at a molecular level.

The presence of the trifluoromethyl group can significantly enhance biological activity by improving metabolic stability, lipophilicity, and target binding affinity. mdpi.comwechemglobal.com The strong electron-withdrawing nature of the -CF3 group can alter the molecule's interaction with biological targets like enzymes or receptors. wechemglobal.com Research is moving towards identifying the specific cellular pathways modulated by these compounds. For example, some cinnamic acid derivatives are known to inhibit enzymes like α-glucosidase or protein tyrosine phosphatase 1B (PTP1B), which are relevant in diabetes. nih.gov Others may exert neuroprotective effects by influencing mitochondrial functions or act as antimicrobials by disrupting cell membranes. mdpi.combmc-rm.org Future studies will likely employ techniques such as molecular docking, transcriptomics, and proteomics to pinpoint the precise molecular targets of this compound derivatives and elucidate their mechanism of action, paving the way for rational drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-5-(trifluoromethyl)cinnamic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Knoevenagel condensation between 2-Chloro-5-(trifluoromethyl)benzaldehyde (CAS: 82386-89-8) and malonic acid under acidic catalysis. Reaction optimization includes adjusting solvent polarity (e.g., acetic acid vs. ethanol), temperature (80–120°C), and catalyst loading (pyridine or piperidine). Monitoring via TLC or HPLC ensures completion . For purity (>95%), recrystallization from ethanol/water mixtures is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and C=C bonds (~1630 cm⁻¹).

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and distinguishes E/Z isomers via coupling constants (J = 12–16 Hz for trans-configuration).

- LC-MS : Validates molecular weight (216.16 g/mol) and detects impurities. X-ray crystallography (e.g., monoclinic P2₁/c space group) resolves stereochemistry .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility profiling in DMSO, ethanol, and aqueous buffers (pH 2–10) via UV-Vis spectroscopy (λ_max ~260 nm) identifies optimal solvents. Stability studies under light, heat (40–60°C), and oxidative conditions (H₂O₂) require HPLC monitoring of degradation products (e.g., decarboxylation to styrene derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

- Methodological Answer : Byproducts like 3-Chloro-5-(trifluoromethyl)pyridinecarboxylic acid (CAS: 80194-68-9) may arise from halogen migration under high-temperature conditions. Computational DFT studies (e.g., Gaussian 16) model transition states, while LC-MS/MS identifies intermediates. Adjusting reaction time and temperature minimizes side reactions .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer : Discrepancies between solution-state NMR (dynamic averaging) and solid-state X-ray structures often stem from conformational flexibility. Variable-temperature NMR (VT-NMR) and NOESY experiments detect rotameric equilibria. Single-crystal X-ray diffraction confirms dominant conformers .

Q. What strategies are recommended for incorporating this compound into drug discovery workflows?

- Methodological Answer : In medicinal chemistry, the trifluoromethyl group enhances metabolic stability and bioavailability. Docking studies (AutoDock Vina) against target enzymes (e.g., COX-2) guide structural modifications. SAR analysis prioritizes substituents at the 5-position for potency. In vitro assays (IC₅₀ determination) validate biological activity .

Q. How does the electronic effect of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ group is electron-withdrawing, activating the aromatic ring for electrophilic substitution at the meta position. Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ catalysts and Cs₂CO₃ base in THF/H₂O. Monitoring via ¹⁹F NMR tracks fluorine-environment changes .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

- Methodological Answer : Nonlinear regression (GraphPad Prism) fits sigmoidal curves to dose-response data (log[inhibitor] vs. response). Hill slopes >1 indicate positive cooperativity. Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for EC₅₀/IC₅₀ values .

Q. How can researchers mitigate batch-to-batch variability in biological assays using this compound?

- Methodological Answer : Implement QC protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.